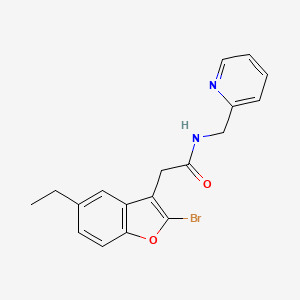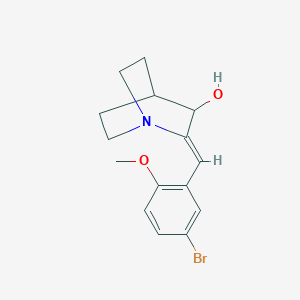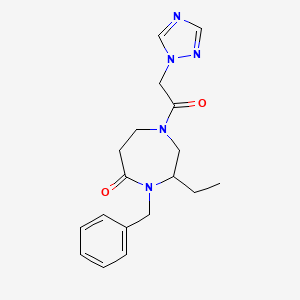
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as DTMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting PARP activity, leading to increased DNA damage and cell death.
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent. It has been found to reduce brain damage in animal models of ischemic stroke and traumatic brain injury by inhibiting PARP activity and reducing inflammation.
Wirkmechanismus
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide exerts its effects by inhibiting the activity of PARP, an enzyme involved in DNA repair. PARP inhibition leads to increased DNA damage and cell death, particularly in cancer cells that are already undergoing DNA damage due to chemotherapy or radiation therapy. In addition, PARP inhibition reduces inflammation and oxidative stress, leading to neuroprotective effects in the brain.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, increased DNA damage, and cell death in cancer cells. It also reduces inflammation and oxidative stress, leading to neuroprotective effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide in lab experiments is its potent inhibition of PARP activity, which can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide may have limitations in terms of its specificity and selectivity, as it may also inhibit other enzymes that are involved in DNA repair.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of focus is the development of more selective PARP inhibitors that can target specific isoforms of the enzyme. Another area of focus is the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment. In addition, further research is needed to explore the potential neuroprotective effects of N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide in other neurological conditions, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with trifluoroacetic anhydride to form the intermediate compound, followed by the reaction with morpholine-4-carboxylic acid. The final product is obtained through purification and crystallization.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2F3N2O2/c14-9-2-1-8(10(15)5-9)6-19-12(21)20-3-4-22-11(7-20)13(16,17)18/h1-2,5,11H,3-4,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMVDZNWBISRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)


![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)

![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

